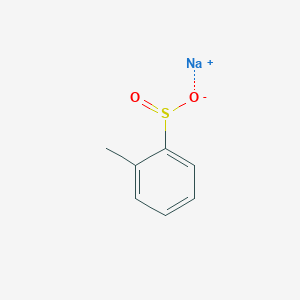
QZ59S-SSS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
QZ59S-SSS is a compound known for its potential as an inhibitor of human P-glycoprotein. This property makes it a valuable candidate for improving the efficacy of cancer chemotherapy by overcoming drug resistance mechanisms .
Vorbereitungsmethoden
The preparation of QZ59S-SSS involves synthetic routes that are typically carried out under controlled laboratory conditions. The compound is synthesized through a series of chemical reactions that involve the formation of its molecular structure, which includes the elements carbon, hydrogen, nitrogen, oxygen, and sulfur. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Analyse Chemischer Reaktionen
QZ59S-SSS undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts under specific temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
QZ59S-SSS has several scientific research applications, including:
Chemistry: Used as a research tool to study the inhibition of P-glycoprotein and its effects on drug transport and resistance.
Biology: Investigated for its role in modulating cellular processes and drug resistance mechanisms.
Medicine: Explored for its potential to enhance the efficacy of chemotherapy drugs by inhibiting P-glycoprotein, thereby reducing drug efflux from cancer cells.
Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance in various diseases .
Wirkmechanismus
QZ59S-SSS exerts its effects by inhibiting the activity of human P-glycoprotein, a membrane protein that pumps drugs out of cells. By binding to the drug-binding sites of P-glycoprotein, this compound prevents the efflux of chemotherapeutic agents, thereby increasing their intracellular concentration and enhancing their efficacy. The molecular targets and pathways involved include the H and R drug-binding sites within the P-glycoprotein structure .
Vergleich Mit ähnlichen Verbindungen
QZ59S-SSS is unique in its high affinity and specificity for P-glycoprotein compared to other similar compounds. Similar compounds include:
QZ59-RRR: Another enantiomer of QZ59, which exhibits different binding characteristics and inhibition mechanisms.
Hoechst 33342: A fluorescent dye that is also a substrate for P-glycoprotein.
Daunorubicin: An anthracycline antibiotic used in cancer treatment that is also a substrate for P-glycoprotein
This compound stands out due to its competitive inhibition of P-glycoprotein, making it a promising candidate for overcoming drug resistance in cancer therapy.
Eigenschaften
CAS-Nummer |
945624-90-8 |
|---|---|
Molekularformel |
C₂₄H₃₀N₆O₃S₃ |
Molekulargewicht |
546.73 |
Synonyme |
6,13,20-Trithia-3,10,17,22,23,24-hexaazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),7,12(23),14,19(22),21-hexaene-2,9,16-trione, 4,11,18-tris(1-methylethyl)-, (4S,11S,18S)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








